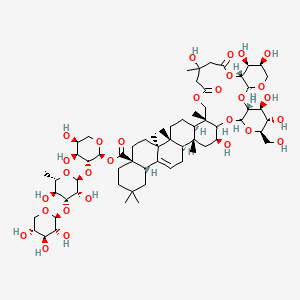

Tubeimoside A

Description

Properties

Molecular Formula |

C63H98O29 |

|---|---|

Molecular Weight |

1319.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate |

InChI |

InChI=1S/C63H98O29/c1-26-38(71)46(88-51-44(77)39(72)30(66)22-81-51)45(78)52(85-26)89-48-41(74)32(68)24-83-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(65)50-60(6,34(59)11-12-62(35,8)61(27,7)14-16-63)25-84-36(69)19-58(4,80)20-37(70)87-47-40(73)31(67)23-82-53(47)90-49-43(76)42(75)33(21-64)86-55(49)91-50/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32-,33+,34+,35+,38-,39-,40-,41-,42+,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,58?,59-,60-,61+,62+,63-/m0/s1 |

InChI Key |

KDLDEZGLVXPNOJ-GVCHXLJZSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@H]8[C@]7(COC(=O)CC(CC(=O)O[C@@H]9[C@H]([C@H](CO[C@H]9O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O8)CO)O)O)O)O)(C)O)C)O)C)C)[C@@H]3CC(CC4)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C8C7(COC(=O)CC(CC(=O)OC9C(C(COC9OC1C(C(C(OC1O8)CO)O)O)O)O)(C)O)C)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Tubeimoside a

Regulation of Cell Proliferation

Tubeimoside A modulates cell proliferation by interfering with the fundamental machinery of the cell cycle, inhibiting DNA replication, and suppressing the ability of single cancer cells to form colonies.

A primary mechanism by which this compound inhibits tumor growth is through the induction of cell cycle arrest, preventing cancer cells from proceeding through the division cycle. This arrest occurs at distinct phases, notably the G0/G1 and G2/M checkpoints, and is orchestrated by altering the expression and activity of key regulatory proteins.

This compound has been reported to induce cell cycle arrest at the G0/G1 phase in various cancer cell lines researchgate.net. This checkpoint is a critical juncture where the cell commits to DNA replication and division. The arrest at this phase is often mediated by the modulation of proteins such as p53, and cyclin-dependent kinase inhibitors (CKIs) like p21/Cip1 and p27/Kip1, which in turn inhibit the activity of cyclin-dependent kinases (CDKs) responsible for G1 progression, such as CDK2 and CDK4 nih.gov. By halting cells in the G0/G1 phase, this compound effectively prevents them from entering the S phase, thereby inhibiting DNA synthesis and proliferation.

More frequently documented is the ability of this compound to induce arrest at the G2/M checkpoint, the transition point between the G2 phase and mitosis (M phase).

In Ovarian Cancer: Treatment of SKOV-3 human ovarian cancer cells with this compound resulted in a dose- and time-dependent inhibition of proliferation, which was directly linked to an arrest in the G2/M phase of the cell cycle researchgate.netnih.gov.

In Esophageal Cancer: In EC109 esophageal squamous cell carcinoma (ESCC) cells, this compound was shown to inhibit proliferation by arresting the cells in the G2/M phase nih.govcjcrcn.orgnih.gov. Research indicated a strong positive correlation between the increase in the G2/M cell population and a rise in the apoptotic population, suggesting that cells arrested at this checkpoint are subsequently directed towards programmed cell death nih.govcjcrcn.org.

In Melanoma: Studies on A375 human melanoma cells also confirmed that this compound induces apoptosis accompanied by a G2/M phase cell cycle arrest banglajol.info.

This G2/M arrest prevents damaged cells from entering mitosis, serving as a crucial mechanism for its anticancer activity nih.gov.

Table 1: Documented Effects of this compound on Cell Cycle Arrest

| Cancer Type | Cell Line | Affected Cell Cycle Phase | Key Observation |

|---|---|---|---|

| Various | Multiple | G0/G1 | General reports indicate arrest at this phase researchgate.net. |

| Ovarian Cancer | SKOV-3 | G2/M | Dose- and time-dependent G2/M arrest observed nih.gov. |

| Esophageal Cancer | EC109 | G2/M | Arrest at G2/M phase correlated with increased apoptosis nih.govcjcrcn.org. |

| Melanoma | A375 | G2/M | G2/M arrest was observed alongside the induction of apoptosis banglajol.info. |

| Glioma | U251 | G2/M | Arrest induced by targeting the CDK1/Cyc B1 signaling cascade nih.gov. |

The induction of cell cycle arrest by this compound is a direct consequence of its ability to modulate the expression and activity of essential cell cycle regulators, particularly Cyclin-Dependent Kinases (CDKs) and their associated cyclins.

The transition from the G2 to the M phase is primarily driven by the activation of a complex formed by CDK1 (also known as cdc2) and Cyclin B1 nih.govfrontiersin.org. Research has shown that in EC109 cells, this compound treatment leads to a decrease in the protein levels of both cdc2 and Cyclin B1 nih.gov. This reduction prevents the formation of the active cdc2/Cyclin B1 complex, which is the ultimate target for G2/M progression, thus halting the cell cycle nih.govcjcrcn.org.

Furthermore, this compound influences the expression of CDK inhibitors (CKIs). In EC109 cells, it was observed that the protein p21, a CKI, was not only elevated but also translocated to the nucleus following treatment cjcrcn.org. p21 is known to participate in maintaining the G2/M checkpoint by inhibiting the cdc2/Cyclin B1 complex nih.govcjcrcn.org. Similarly, in U251 glioma cells, this compound was found to induce G2/M arrest by targeting the PI3K/Akt/p21 and CDK1/Cyclin B1 signaling pathways nih.gov.

Consistent with its ability to arrest the cell cycle before or during the DNA synthesis phase, this compound has been shown to directly inhibit DNA replication. In studies involving MHCC97-H and SNU-449 liver cancer cells, EdU (5-ethynyl-2'-deoxyuridine) incorporation assays revealed that this compound significantly hindered DNA replication activity nih.gov. This inhibition of DNA synthesis is a key component of its anti-proliferative effects nih.gov. Further evidence comes from research on U251 glioma cells, where this compound was also reported to inhibit DNA synthesis nih.gov.

A critical measure of a cancer cell's tumorigenic potential is its ability to undergo sustained proliferation from a single cell to form a colony. This compound has proven effective at suppressing this clonogenic capacity. In studies using the oral squamous cell carcinoma (OSCC) cell lines CAL27 and SCC15, this compound significantly weakened the cells' ability to form colonies in vitro nih.govnih.gov. Similarly, treatment with this compound led to the inhibition of colony formation in hepatocellular carcinoma (HCC) cells, further underscoring its potent anti-proliferative activity nih.gov.

Table 2: Effects of this compound on DNA Synthesis and Colony Formation

| Mechanism | Cancer Type | Cell Line(s) | Key Finding |

|---|---|---|---|

| DNA Synthesis Inhibition | Liver Cancer | MHCC97-H, SNU-449 | Hindered DNA replication activity as measured by EdU assay nih.gov. |

| Glioma | U251 | Inhibited DNA synthesis nih.gov. | |

| Colony Formation Suppression | Oral Squamous Cell Carcinoma | CAL27, SCC15 | Significantly suppressed the ability of cells to form colonies nih.govnih.gov. |

| Hepatocellular Carcinoma | Not specified | Inhibited colony formation ability nih.gov. |

Cell Cycle Progression Modulation

Induction of Programmed Cell Death

This compound is a potent inducer of programmed cell death, a crucial mechanism for eliminating cancerous cells. Its primary mode of action involves the initiation of apoptosis through a series of well-orchestrated molecular events.

Apoptosis Induction

This compound has been shown to trigger apoptosis in a variety of cancer cell lines. This process is characterized by distinct morphological changes, such as chromatin condensation and nuclear fragmentation, which have been observed in treated cells. spandidos-publications.com The induction of apoptosis is a key component of the anticancer effects of this compound. spandidos-publications.com

A primary mechanism through which this compound induces apoptosis is by activating the mitochondrial pathway. nih.govnih.gov This involves the disruption of the mitochondrial membrane potential, a critical event that leads to the release of pro-apoptotic factors into the cytosol. nih.gov Studies have demonstrated that treatment with this compound leads to a collapse of the mitochondrial membrane potential in cancer cells. nih.gov This event is often accompanied by the release of cytochrome c from the mitochondria into the cytosol, a key step in the activation of the apoptotic cascade. nih.govnih.gov

In human prostate cancer cells, this compound was found to induce mitochondrial dysfunction. nih.gov Similarly, in acute myeloid leukemia cells, treatment with this compound resulted in mitochondrial damage. nih.gov The cytotoxic effects of this compound on normal human liver cells were also linked to the collapse of mitochondrial membrane potential and the subsequent release of cytochrome c. nih.gov

The activation of the caspase cascade is a central event in the execution phase of apoptosis. This compound has been shown to trigger this cascade in various cancer cell lines. nih.govnih.gov The mitochondrial pathway, once activated, leads to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. nih.govnih.gov

Research has shown that this compound treatment leads to the activation of caspase-9 and caspase-3 in human normal liver cells. nih.gov In human glioma cells, this compound was observed to activate caspase-3, further confirming its role in the caspase-dependent apoptotic pathway. nih.gov The activation of caspase-3 by this compound has also been implicated in the apoptosis of HepG2 cells. nih.gov The use of a pan-caspase inhibitor, Z-VAD-FMK, was able to lessen the apoptosis induced by this compound, highlighting the critical role of caspases in this process. nih.gov

The Bcl-2 family of proteins plays a crucial role in regulating the mitochondrial pathway of apoptosis. This family includes both anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax). The ratio of these proteins is a key determinant of cell survival or death. This compound has been found to modulate the expression of these proteins to favor apoptosis. nih.govnih.gov

Studies have consistently shown that this compound treatment leads to a decrease in the levels of the anti-apoptotic protein Bcl-2 and an increase in the levels of the pro-apoptotic protein Bax. nih.govnih.gov This shift results in an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c. nih.gov This modulation of Bcl-2 family proteins has been observed in various cancer cell lines, including human glioma cells, lung cancer cells, and gastric cancer cells. nih.govscienceopen.com

| Cell Line | Effect of this compound | Reference |

|---|---|---|

| Human Glioma (U251) | Upregulated Bax, Downregulated Bcl-2 | nih.gov |

| Human Lung Cancer (A549) | Increased Bax/Bcl-2 ratio | nih.gov |

| Human Gastric Cancer (BGC823) | Regulation of Bcl-2 gene family | spandidos-publications.com |

| Human Normal Liver (L-02) | Decreased Bcl-2, Increased Bax | nih.gov |

This compound has been shown to induce oxidative stress in cancer cells by promoting the generation of reactive oxygen species (ROS). nih.govnih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can damage cellular components and trigger apoptosis. mdpi.commdpi.com The overproduction of ROS is a key mechanism by which this compound exerts its anticancer effects. nih.govnih.gov

In human prostate cancer cells, this compound was found to induce ROS generation, which was linked to the induction of mitochondrial apoptosis. nih.gov Similarly, in acute myeloid leukemia cells, an elevation in ROS levels was observed following treatment with this compound. nih.gov The apoptosis induced in human glioma cells by this compound is also associated with the induction of intracellular ROS. nih.gov The use of a ROS scavenger, N-acetylcysteine (NAC), was able to significantly attenuate the apoptosis induced by this compound, confirming the critical role of oxidative stress in its mechanism of action. nih.gov

| Cell Line | Effect of this compound on ROS | Reference |

|---|---|---|

| Human Prostate Cancer (DU145) | Increased ROS generation | nih.gov |

| Acute Myeloid Leukemia cells | Elevated ROS levels | nih.gov |

| Human Glioma (U251) | Stimulated ROS generation | nih.gov |

In addition to the mitochondrial pathway, this compound can also induce apoptosis through the endoplasmic reticulum (ER) stress response. The ER is a critical organelle involved in protein folding, and the accumulation of unfolded or misfolded proteins in the ER leads to ER stress and the activation of the unfolded protein response (UPR). frontiersin.orgtargetmol.com Prolonged ER stress can ultimately trigger apoptosis. biorxiv.org

This compound has been shown to induce ER stress in cancer cells. nih.gov In human prostate cancer cells, treatment with this compound led to an increased expression of CCAAT/enhancer-binding protein-homologous protein (CHOP), a key transcription factor induced during ER stress. nih.gov The involvement of ER stress in this compound-induced apoptosis was further supported by the finding that an ER stress inhibitor, salubrinal, could significantly attenuate the apoptotic effects of the compound. nih.gov

Autophagy Modulation

This compound is a notable modulator of autophagy, a catabolic process involving the degradation of cellular components via lysosomes. It uniquely influences this pathway by both initiating the formation of autophagosomes and disrupting their subsequent fusion with lysosomes, leading to complex and often cell-type-dependent outcomes.

This compound initiates autophagy primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. In various cancer cells, including cervical and liver cancer cells, treatment with this compound leads to an increase in the phosphorylation of AMPK. nih.gov Activated AMPK subsequently promotes the formation of the Beclin1-Vps34 complex, a core component of the machinery required for autophagosome nucleation. This stabilization is achieved by dissociating the inhibitory protein Bcl-2 from Beclin1, thereby freeing Beclin1 to participate in the autophagy-initiating complex. jcancer.orgresearchgate.net This mechanism underscores a critical pathway by which this compound triggers the initial stages of the autophagic process.

A key feature of this compound's mechanism is its ability to disrupt autophagic flux, the dynamic process of autophagosome formation, maturation, fusion with lysosomes, and degradation. While it initiates autophagy, it simultaneously inhibits the later stages of this process. jcancer.orgresearchgate.net This disruption is primarily caused by the impairment of lysosomal function. Studies have shown that this compound can impair the activity of lysosomal cathepsins and inhibit lysosomal acidification by targeting V-ATPase. This blockage prevents the fusion of autophagosomes with lysosomes to form functional autolysosomes. jcancer.orgresearchgate.net

Consequently, cells treated with this compound exhibit a significant accumulation of autophagosomes and impaired autophagolysosomes. jcancer.org This is evidenced by the increased levels of autophagy markers such as LC3B-II and p62/SQSTM1. While LC3B-II indicates autophagosome formation, the concurrent accumulation of p62, a substrate normally degraded during autophagy, points to a blockage in the flux. nih.gov This dual action of initiating autophagy while simultaneously blocking its completion is a hallmark of this compound's effect on this pathway.

The functional consequence of autophagy modulation by this compound appears to be context-dependent, leading to either cytoprotection or cell death.

In certain cancer cell lines, such as melanoma and breast cancer, the autophagy induced by this compound acts as a survival mechanism. nih.govresearchgate.net In these cases, the partial disruption of autophagic flux is not sufficient to induce cell death directly; instead, it serves a cytoprotective role. nih.gov Inhibition of this protective autophagy, for instance by using agents like chloroquine, enhances the cytotoxic and apoptotic effects of this compound. nih.gov

Conversely, in other cancer types like cervical cancer, the extensive accumulation of dysfunctional autophagolysosomes induced by this compound is directly linked to cell death. jcancer.orgresearchgate.net In this scenario, the blockage of autophagic flux is so severe that it becomes a lethal event for the cell. Inhibition of autophagy initiation was found to lessen the cell death induced by this compound, whereas further inhibition of autophagic flux exacerbated its cytotoxic activity. researchgate.net

Table 1: Role of this compound-Induced Autophagy in Different Cancer Cell Lines

| Cancer Type | Role of Autophagy | Outcome of Autophagy Inhibition | Reference |

|---|---|---|---|

| Melanoma | Cytoprotective | Enhanced cell death and apoptosis | nih.gov |

| Breast Cancer | Cytoprotective | Enhanced cytotoxic effect | researchgate.net |

Caspase-Independent Cell Death Mechanisms (e.g., Macropinocytosis)

Beyond its effects on apoptosis and autophagy, this compound can induce a caspase-independent form of cell death known as methuosis, which is driven by the hyperstimulation of macropinocytosis. jcancer.org Macropinocytosis is an endocytic process involving the non-specific uptake of extracellular fluid into large vacuoles called macropinosomes. jcancer.org

In colorectal cancer cells, this compound treatment leads to the rapid formation and accumulation of large, phase-lucent cytoplasmic vacuoles derived from macropinosomes. nih.govjcancer.org This extreme vacuolization displaces the cytoplasm and ultimately leads to a necrosis-like cell death, a process defined as methuosis. jcancer.org This form of cell death is characterized by the rupture of the plasma membrane without the typical morphological features of apoptosis, such as chromatin condensation. The cell death induced by this mechanism can be compromised by inhibitors of macropinocytosis, such as 5-(N-ethyl-N-isopropyl)amiloride. nih.govjcancer.org Interestingly, while these vacuoles are distinct from the double-membraned autophagosomes, the autophagy protein LC3-II is recruited to these vesicles and is necessary for their formation. jcancer.orgresearchgate.net

Inhibition of Cell Migration and Invasion

This compound has demonstrated significant potential in inhibiting the migration and invasion of various cancer cells, a critical step in tumor metastasis. This has been observed in colorectal cancer, glioblastoma, and triple-negative breast cancer cells. nih.govresearchgate.netnih.gov The mechanisms underlying this inhibition involve the modulation of key signaling pathways and the regulation of enzymes responsible for extracellular matrix degradation.

Matrix metallopeptidases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), thereby facilitating cell migration and invasion. This compound has been shown to regulate the expression of these crucial enzymes.

In studies on oral squamous cell carcinoma, this compound treatment resulted in the reduced expression of MMP-7. nih.gov Similarly, in glioblastoma cells, this compound was found to decrease the expression levels of MMP-2 and MMP-7. researchgate.net The downregulation of these specific MMPs compromises the cancer cells' ability to remodel the surrounding tissue, thus hindering their invasive potential.

The regulation of MMPs by this compound is often linked to its influence on upstream signaling pathways. For instance, its inhibitory effect on the Wnt/β-catenin pathway in colorectal cancer cells likely contributes to the downregulation of MMPs, as this pathway is a known regulator of MMP expression. nih.gov By modulating these critical proteases, this compound effectively erects a barrier to the spread of cancer cells.

Table 2: Effect of this compound on Matrix Metallopeptidases (MMPs)

| Cancer Type | MMPs Affected | Effect | Reference |

|---|---|---|---|

| Oral Squamous Cell Carcinoma | MMP-7 | Downregulation | nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 5-(N-ethyl-N-isopropyl)amiloride |

| Beclin1 |

| Bcl-2 |

| Chloroquine |

| LC3B-II |

| p62/SQSTM1 |

| This compound |

Chemokine Receptor Pathway Suppression (e.g., CXCR4)

This compound has been shown to suppress breast cancer metastasis by downregulating the expression of the C-X-C chemokine receptor type 4 (CXCR4). nih.govnih.gov The signaling axis involving CXCR4 and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), is pivotal in promoting tumor cell migration, invasion, and metastasis to distant sites where CXCL12 is expressed, such as the bone marrow, lungs, and liver. nih.gov

Research indicates that this compound inhibits the CXCL12-induced invasion of breast cancer cells. nih.gov By reducing the expression of the CXCR4 receptor on the surface of these cancer cells, this compound effectively disrupts their ability to respond to the migratory cues provided by CXCL12. nih.govresearchgate.net This targeted suppression of the CXCL12-CXCR4 signaling pathway is a key mechanism behind the anti-metastatic potential of this compound. nih.gov

Actin Cytoskeleton Reorganization

The integrity and dynamic nature of the actin cytoskeleton are fundamental for cell migration. This compound has been found to inhibit the migration of endothelial cells by disrupting the organization of their actin filaments. semanticscholar.org This interference with the cytoskeletal structure impairs the cell's ability to perform the coordinated movements necessary for migration, a critical step in processes such as angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. semanticscholar.org Studies have shown that treatment with this compound leads to a significant decrease in the number of endothelial cells exhibiting organized stress fibers, highlighting its disruptive effect on actin filament organization. semanticscholar.org

Endothelial Permeability and Adhesion Regulation

This compound demonstrates regulatory effects on endothelial function, which is crucial for maintaining vascular integrity and controlling cell adhesion. In the context of sepsis, a condition characterized by widespread inflammation and endothelial dysfunction, this compound has been shown to ameliorate these effects. laboratoryinvestigation.orgnih.gov It improves the integrity of the endothelium and preserves its function, suggesting a role in regulating vascular permeability. laboratoryinvestigation.org

Furthermore, this compound influences cell adhesion processes. Research on highly metastatic lung cancer cells revealed that the compound could decrease the adhesion of these cells to key extracellular matrix components like laminin and fibronectin. nih.gov This reduction in adhesion is another facet of its anti-metastatic activity, as it hinders the ability of cancer cells to attach to and invade new tissues.

Major Molecular Targets and Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival, and its dysregulation is frequently implicated in cancer. nih.govyoutube.com this compound has been identified as a significant regulator of this pathway. nih.govnih.gov Its anti-inflammatory and anti-cancer effects are, in part, attributed to its ability to modulate NF-κB activity. nih.govnih.gov

| Cell Type/Model | Key Finding | Reference |

|---|---|---|

| Breast Cancer Cells | Suppresses NF-κB binding to the CXCR4 promoter, downregulating CXCR4 expression. | nih.govnih.gov |

| Hepatocellular Carcinoma (HCC) Cells | Inactivates the NF-κB pathway by upregulating TNFAIP3 expression. | nih.gov |

| HepG2 (Liver Cancer) Cells | Contributes to apoptosis through signaling regulation involving the NF-κB pathway. | nih.gov |

A specific mechanism by which this compound regulates the NF-κB pathway is through the modulation of TNFα-induced protein 3 (TNFAIP3), also known as A20. nih.gov TNFAIP3 is a ubiquitin-editing enzyme that acts as a negative regulator of the NF-κB pathway, thereby playing a crucial anti-inflammatory role. nih.govnih.gov

In studies on liver cancer cells, this compound treatment was found to significantly increase the mRNA and protein expression of TNFAIP3. nih.gov By upregulating this key inhibitor, this compound effectively inactivates the NF-κB signaling pathway, which in turn suppresses the proliferation of liver cancer cells. nih.govresearchgate.net This highlights TNFAIP3 as a critical downstream target in the molecular action of this compound.

A direct link between this compound's regulation of NF-κB and its suppression of the CXCR4 chemokine receptor has been established at the transcriptional level. nih.gov The promoter region of the CXCR4 gene contains binding sites for NF-κB, which is a major transcriptional factor that activates CXCR4 expression. nih.goviu.edu

| Molecular Event | Effect of this compound | Consequence | Reference |

|---|---|---|---|

| NF-κB Binding to CXCR4 Promoter | Inhibited | Decreased CXCR4 gene transcription | nih.govnih.gov |

| CXCR4 mRNA and Protein Expression | Suppressed | Reduced cancer cell response to CXCL12 | nih.govresearchgate.net |

| CXCL12-induced Cell Invasion | Inhibited | Suppression of cancer metastasis | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound has been shown to exert significant influence over the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. researchgate.net The compound's effects are multifaceted, demonstrating the ability to both activate and inhibit different arms of the MAPK cascade depending on the cellular context.

JNK and p38 Activation (via ASK-1)

The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are key signaling cascades activated by various cellular stresses. Apoptosis signal-regulating kinase 1 (ASK1) is a primary upstream activator (a MAPKKK) that, in response to stimuli like oxidative stress, triggers the sustained activation of JNK and p38, leading to apoptosis. nih.govembopress.orgnih.gov

This compound modulates these pathways in a manner that appears to be cell-type specific. In human lung cancer cells (A549 and PC9), treatment with this compound led to an increase in the phosphorylation of both JNK and p38, indicating an activation of this signaling axis which contributes to its anti-tumor effects. nih.gov Conversely, in other studies on lung cancer cells, this compound was found to suppress the JNK and p38 signaling pathway by reducing their phosphorylation levels. researchgate.net Further illustrating this context-dependent activity, the compound enhanced p38 MAPK phosphorylation in JEG-3 choriocarcinoma cells and increased the expression of phosphorylated JNK (p-JNK) in HepG2 liver cancer cells. researchgate.net

ERK1/2 Pathway Modulation

The Extracellular signal-regulated kinase (ERK) 1/2 pathway is another critical component of the MAPK signaling network, primarily involved in cell proliferation and survival. mdpi.com this compound has demonstrated the ability to inhibit this pathway in certain cancer models. For instance, in JEG-3 cells, the anti-cancer effects of this compound were associated with reduced phosphorylation of ERK1/2. researchgate.net Similarly, in NCI-H1299 lung cancer cells, the compound was found to inactivate the VEGF-A/VEGFR2/ERK signaling pathway. nih.gov

MEK1/2-ERK1/2 Cascade Hyperactivation

Intriguingly, while this compound can inhibit the ERK1/2 pathway in some contexts, it has been shown to cause its rapid hyperactivation in melanoma cells. nih.govresearchgate.net This is a paradoxical mechanism, as the MEK1/2-ERK1/2 cascade is typically an oncogenic pathway essential for melanoma progression. nih.gov However, the sudden and excessive activation induced by this compound appears to create a toxic stress environment for the cancer cells, ultimately inhibiting their proliferation. nih.govfrontiersin.org This effect is mediated through the activation of protein-tyrosine phosphatase 1B (PTP1B), which in turn hyperactivates the MEK1/2-ERK1/2 cascade. nih.govnih.gov This suggests that rapidly hyperactivating an oncogenic pathway can be a viable anti-cancer strategy. nih.gov

Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Signaling Pathway Modulation

The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is a common feature in many cancers. mdpi.comnih.govwikipedia.org this compound has been identified as a modulator of this pathway, generally acting as an inhibitor to exert its anti-tumor effects.

Research has shown that the anti-cancer activity of this compound in JEG-3 cells involves the reduction of Akt phosphorylation. researchgate.net In studies on triple-negative breast cancer, this compound was found to inhibit tumor growth by targeting the NR3C2/PI3K/AKT signaling pathway. springermedizin.de Furthermore, in breast cancer cells, this compound is capable of inducing autophagy, a cellular self-degradation process, with the Akt-mediated signaling pathway being directly involved in this activation. nih.gov The inhibition of Akt is a known mechanism for inducing both apoptosis and autophagy, and by suppressing this key survival pathway, this compound can enhance its cell-killing effects. nih.gov

Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway plays a critical role in embryogenesis and tissue homeostasis, and its inappropriate activation is strongly linked to the development and progression of several cancers, particularly colorectal cancer (CRC). mdpi.com

This compound has been demonstrated to be an effective inhibitor of this pathway. frontiersin.org In human colorectal cancer cells, this compound treatment was shown to inhibit cell proliferation, migration, and invasion specifically by suppressing the Wnt/β-catenin signaling pathway. nih.govresearchgate.net Mechanistically, the compound reduces the expression of β-catenin, the central effector of the pathway. nih.gov Further evidence from molecular docking studies indicates that this compound has a strong binding affinity for the β-catenin protein, supporting its role as a direct inhibitor of this signaling cascade. nih.gov

p53 Signaling Pathway Involvement

The p53 tumor suppressor protein is a critical transcription factor that responds to a wide range of cellular stresses, including DNA damage and oncogene activation, to orchestrate responses such as cell cycle arrest, senescence, or apoptosis. thermofisher.comyoutube.com The p53 pathway is a cornerstone of cancer prevention.

The cytotoxic and apoptotic effects of this compound have been linked to the involvement of the p53 signaling pathway. In studies on NCI-H460 non-small cell lung cancer cells, the cell-killing activity of this compound was found to involve nucleolar stress-induced activation of the p53/MDM2 signaling pathway. nih.gov This indicates that this compound can trigger stress signals that stabilize and activate p53, thereby engaging its downstream apoptotic machinery to eliminate cancer cells.

Research Findings on this compound's Molecular Mechanisms

Table of Mentioned Compounds and Proteins

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Regulation

This compound has been identified as a regulator of the mammalian target of rapamycin (mTOR) signaling pathway, a central controller of cell growth, proliferation, and metabolism. cusabio.com Research indicates that this compound selectively binds to the mTOR kinase, leading to the suppression of mTOR complex 1 (mTORC1) activation. nih.govnih.gov This inhibition disrupts downstream signaling, which is crucial for tumor progression.

In studies on non-small cell lung cancer (NSCLC), the degradation of key receptor tyrosine kinases by this compound was found to down-regulate the downstream AKT/mTOR signaling pathway. nih.govnih.govoncotarget.com The suppression of mTORC1 activity by this compound also leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis. nih.govnih.gov This action connects mTOR regulation to other antitumor mechanisms of the compound. The mTOR pathway is a pivotal signaling network in promoting carcinogenesis, and its modulation by this compound highlights a key aspect of the compound's anticancer effects. nih.gov

| Cell/Model System | Key Findings | Downstream Effects | Reference |

|---|---|---|---|

| Cancer Cells | Selectively binds to mTOR kinase and suppresses mTORC1 activation. | Nuclear translocation of TFEB, lysosome biogenesis. | nih.govnih.gov |

| NCI-H460 xenograft mice model | Stimulates proteasomal degradation of VEGFR2 and Tie2. | Inhibition of AKT/mTOR signaling. | nih.gov |

| Endothelial Cells | Down-regulates AKT/mTOR signaling. | Inhibition of angiogenesis. | nih.govoncotarget.com |

Programmed Cell Death Protein 1/Programmed Cell Death Ligand 1 (PD-1/PD-L1) Axis Dysregulation

This compound has emerged as a modulator of the Programmed Cell Death Protein 1/Programmed Cell Death Ligand 1 (PD-1/PD-L1) immune checkpoint pathway. nih.gov This pathway is critical for immune self-tolerance but is often exploited by cancer cells to evade immune destruction. nih.govfrontiersin.org

This compound negatively regulates the level of PD-L1 on cancer cells. nih.govnih.gov Mechanistic studies have revealed that the compound triggers the lysosomal degradation of PD-L1. nih.govbohrium.com This degradation is dependent on Transcription Factor EB (TFEB) but occurs through an autophagy-independent pathway. nih.govnih.gov By reducing the abundance of PD-L1, this compound disrupts the interaction between PD-1 on T-cells and PD-L1 on tumor cells, which enhances the cytotoxic activity of T-cells against these cancer cells. nih.govnih.gov This dysregulation of the PD-1/PD-L1 axis represents a significant antitumor mechanism, positioning this compound as a potential agent for cancer immunotherapy. nih.gov

| Mechanism | Key Protein Targeted | Outcome | Reference |

|---|---|---|---|

| TFEB-dependent, autophagy-independent lysosomal degradation. | PD-L1 | Decreased abundance of PD-L1, disruption of PD-1/PD-L1 interaction. | nih.govnih.gov |

| Negative regulation of PD-L1 levels. | PD-L1 | Enhanced cytotoxicity of T cells toward cancer cells. | nih.govnih.gov |

MicroRNA-126-5p (miR-126-5p) Mediated Regulation

This compound exerts part of its antitumor effects by modulating the expression of microRNAs, specifically miR-126-5p. nih.govnih.gov In non-small cell lung cancer (NSCLC) cells, treatment with this compound leads to an increase in the expression of miR-126-5p. nih.govnih.gov

This upregulation of miR-126-5p has direct consequences on a key pro-angiogenic pathway. Vascular endothelial growth factor-A (VEGF-A) has been identified as a target gene for miR-126-5p. nih.govnih.gov By increasing miR-126-5p levels, this compound leads to the downregulation of VEGF-A and its receptor, VEGFR-2. nih.govspandidos-publications.com This, in turn, inactivates the downstream ERK signaling pathway. nih.govnih.gov The inhibition of this miR-126-5p/VEGF-A/VEGFR-2/ERK axis ultimately contributes to the pro-apoptotic and anti-metastatic effects of this compound in NSCLC cells. nih.govnih.gov

Protein-Tyrosine Phosphatase 1B (PTP1B) Activation

The molecular mechanism of this compound also involves the activation of Protein-Tyrosine Phosphatase 1B (PTP1B), an enzyme that can have both oncogenic and anti-cancerous effects depending on the cellular context. nih.gov In melanoma cells, bioinformatics analysis predicted PTP1B as a potential target of this compound. nih.gov

Further studies demonstrated that this compound treatment significantly activated the enzymatic activity of PTP1B. nih.gov This activation leads to the hyperactivation of the downstream MEK1/2-ERK1/2 cascade. While this cascade is often associated with cancer promotion, its rapid hyperactivation can paradoxically inhibit tumor growth. nih.gov The anti-proliferative effects of this compound in melanoma cells were reversed when PTP1B was inhibited, indicating that this compound's anticancer activity in this context is mediated through PTP1B activation. nih.gov

| Cell Type | Predicted Target | Mechanism | Downstream Effect | Reference |

|---|---|---|---|---|

| Melanoma | PTP1B | Activates the enzymatic activity of PTP1B. | Hyperactivates MEK1/2-ERK1/2 cascade, inhibiting cell proliferation. | nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) and Tie2 Degradation

A crucial aspect of the anti-angiogenic activity of this compound is its ability to promote the degradation of two key receptor tyrosine kinases in endothelial cells: Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) and Tie2. nih.govnih.govoncotarget.com Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and both VEGFR2 and Tie2 are pivotal receptors in this process. oncotarget.com

This compound stimulates the degradation of VEGFR2 and Tie2 through the proteasomal pathway, not the lysosomal pathway. nih.gov This was confirmed in experiments where a proteasome inhibitor, but not a lysosome inhibitor, reversed the this compound-induced degradation of these receptors. nih.gov By promoting their degradation, this compound effectively down-regulates critical signaling required for endothelial cell migration, survival, and vascular sprouting, thereby suppressing tumor angiogenesis. nih.govnih.govoncotarget.com

| Target Receptors | Cell Type | Mechanism of Degradation | Functional Outcome | Reference |

|---|---|---|---|---|

| VEGFR2 and Tie2 | Endothelial Cells | Stimulation of proteasomal degradation. | Suppression of tumor angiogenesis. | nih.govnih.govoncotarget.com |

Advanced Research Methodologies and Strategic Approaches for Tubeimoside a Investigations

In vitro Cell-Based Assay Systems: Elucidating Cellular Mechanisms

In vitro cell-based assays represent a fundamental approach to dissecting the direct effects of Tubeimoside A on cancer cells. These assays provide a controlled environment to study cellular processes such as proliferation, apoptosis, migration, and invasion.

A variety of human cancer cell lines have been utilized to demonstrate the cytotoxic and anti-proliferative effects of this compound. Commonly employed assays include:

MTT Assay: This colorimetric assay measures cell metabolic activity, which is indicative of cell viability. Studies have consistently shown that this compound inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.gov

Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies, a measure of clonogenic survival. This compound has been shown to significantly reduce the colony-forming capacity of cancer cells. nih.gov

Flow Cytometry for Apoptosis: Using techniques like Annexin V/PI staining, researchers have demonstrated that this compound induces apoptosis, or programmed cell death, in cancer cells. nih.gov

Wound Healing and Transwell Assays: These assays are used to evaluate cell migration and invasion, respectively. This compound has been found to inhibit the migratory and invasive potential of cancer cells. nih.gov

The findings from these in vitro studies have been instrumental in identifying the cellular pathways modulated by this compound. For instance, Western blot analyses have revealed that the compound can downregulate the expression of proteins involved in cell survival and metastasis, such as Bcl-2, c-Myc, and MMP-7, while upregulating the expression of pro-apoptotic proteins. nih.gov

Table 1: Summary of In Vitro Assays Used in this compound Research

| Assay Type | Purpose | Key Findings with this compound |

|---|---|---|

| MTT Assay | Measures cell viability and proliferation. | Dose- and time-dependent inhibition of proliferation in various cancer cell lines. nih.gov |

| Colony Formation Assay | Assesses the ability of cells to form colonies. | Significant reduction in colony formation, indicating decreased clonogenic survival. nih.gov |

| Flow Cytometry (Annexin V/PI) | Detects and quantifies apoptosis. | Induction of apoptosis in cancer cells. nih.gov |

| Wound Healing Assay | Evaluates cell migration. | Inhibition of cancer cell migration. nih.gov |

| Transwell Invasion Assay | Measures the invasive potential of cells. | Suppression of cancer cell invasion. nih.gov |

| Western Blot | Analyzes protein expression levels. | Modulation of apoptosis- and metastasis-related proteins. nih.gov |

In vivo Animal Model Systems: Validating Therapeutic Efficacy

To translate the promising in vitro findings into a more physiologically relevant context, researchers employ in vivo animal models. These models are crucial for evaluating the systemic effects of this compound, including its anti-tumor efficacy and its impact on processes like angiogenesis.

Xenograft Models in Oncology Research

Xenograft models are a cornerstone of pre-clinical cancer research. These models involve the transplantation of human tumor cells into immunocompromised mice, allowing for the study of tumor growth and the evaluation of potential therapeutic agents in a living organism.

In studies involving this compound, xenograft models have been established using various human cancer cell lines, such as non-small cell lung cancer (NSCLC) and ovarian cancer cells. nih.govoncotarget.comnih.gov The typical experimental design involves treating tumor-bearing mice with this compound and monitoring tumor growth over time. These studies have consistently demonstrated that this compound significantly suppresses tumor growth and vascularization. nih.govoncotarget.com

Key findings from xenograft model studies include:

Inhibition of Tumor Growth: Treatment with this compound leads to a significant reduction in tumor volume and weight compared to control groups. nih.govoncotarget.com

Anti-Angiogenic Effects: this compound has been shown to decrease microvessel density within tumors, indicating its ability to inhibit the formation of new blood vessels that are essential for tumor growth and metastasis. nih.govoncotarget.com This effect is attributed to the compound's ability to stimulate the proteasomal degradation of key receptors involved in angiogenesis, such as VEGFR2 and Tie2. nih.govoncotarget.com

Table 2: Key Findings from In Vivo Xenograft Models Investigating this compound

| Cancer Type | Key Findings |

|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Significant suppression of tumor growth and vascularization. nih.govoncotarget.com |

| Ovarian Cancer | Reduction in tumor microvessel density. |

Omics-Based Methodologies: A Systems-Level Perspective

"Omics" technologies provide a powerful, high-throughput approach to understanding the global molecular changes induced by this compound. These methodologies allow for a more holistic view of the compound's mechanism of action by simultaneously analyzing thousands of molecules, such as genes and their transcripts.

RNA Sequencing Applications

RNA sequencing (RNA-Seq) is a cutting-edge technique that allows for the comprehensive profiling of the transcriptome—the complete set of RNA transcripts in a cell. frontiersin.org This technology has been applied in this compound research to identify differentially expressed genes and non-coding RNAs that are modulated by the compound.

For example, studies have utilized reverse transcription-quantitative polymerase chain reaction (RT-qPCR), a targeted transcript analysis method, to investigate the expression of specific microRNAs (miRNAs) in response to this compound. One study found that this compound treatment led to an increased expression of miR-126-5p in non-small cell lung cancer cells. nih.gov This upregulation was shown to be a key mechanism through which this compound exerts its anti-proliferative and anti-metastatic effects. nih.gov

Transcriptomics Analysis

Transcriptomics, the study of the transcriptome, provides a snapshot of the genes that are actively being expressed in a cell at a given time. Gene expression microarray analysis is a transcriptomic technique that has been employed to uncover the molecular targets of this compound.

In a study on breast cancer cells, gene expression microarray analysis revealed that this compound treatment led to the downregulation of CXCR4, a chemokine receptor that plays a crucial role in tumor metastasis. nih.gov This finding identified a novel anti-cancer mechanism of this compound in suppressing breast cancer metastasis. nih.gov

Computational and Systems Pharmacology Approaches

Computational and systems pharmacology approaches integrate experimental data with computational modeling to predict and understand the complex interactions of drugs with biological systems. semanticscholar.org These methods can help to identify potential drug targets and elucidate the mechanisms of action of compounds like this compound.

Network pharmacology is one such approach that has been applied to the study of this compound. This method involves constructing and analyzing biological networks to identify the key targets and pathways through which a drug exerts its effects. A network pharmacology study predicted that the anti-angiogenic effects of this compound may involve the regulation of tumor cell adhesion and trans-endothelial migration. This prediction was subsequently validated by experimental assays, which showed that this compound reduced tumor adhesion and the permeability of endothelial monolayers.

This integrated approach, combining computational predictions with experimental validation, provides a powerful strategy for unraveling the complex pharmacological mechanisms of natural compounds.

Network Pharmacology

Network pharmacology is utilized to unravel the complex mechanisms of this compound by analyzing its interactions within biological networks. nih.govjcancer.org This approach helps to understand how the compound affects multiple targets and pathways simultaneously. For instance, network pharmacology, combined with experimental validation, has been used to investigate the effects of this compound on tumor microvessels. nih.govjcancer.orgnih.gov Studies have shown that this compound can suppress the abnormal activity of endothelial cells, which is crucial in cancer cell adhesion and tumor vascular permeability. nih.gov This methodology predicted that the compound's antiangiogenic effects might involve the regulation of tumor cell adhesion and trans-endothelial migration, a finding that was later confirmed through endothelial adhesion and permeability assays. jcancer.orgnih.gov

Research using this approach has identified that this compound treatment can lead to a decrease in the activation of several key signaling proteins, including Akt, Erk1/2, and Stat3. nih.govjcancer.org Furthermore, it was found to reduce the activation of the Nuclear factor κB (NF-κB) signaling pathway, which is linked to cancer cell adhesion. nih.govjcancer.org These findings highlight network pharmacology's power to predict and confirm the multi-target anti-tumor mechanisms of this compound. nih.govjcancer.orgnih.gov

Target Prediction Algorithms (e.g., ZINC Database)

Target prediction algorithms are crucial computational tools for identifying the potential molecular targets of bioactive compounds like this compound. Large chemical compound libraries, such as the ZINC database, serve as a foundation for these screening efforts. nih.gov ZINC is a free, commercially available database containing millions of compounds in 3D formats ready for docking. nih.gov This resource allows researchers to perform virtual screening to identify molecules that could potentially bind to specific protein targets. nih.govplos.org

The process involves docking compounds from the database to the three-dimensional structure of a target protein and using scoring functions to estimate the binding affinity. nih.gov For a compound like this compound, researchers can use its known structure to search for proteins it might interact with. Alternatively, they can screen for compounds with similar structural features or physicochemical properties to known inhibitors of specific targets. nih.gov This computational approach accelerates the drug discovery process by narrowing down the number of potential targets for further experimental validation. plos.org

Pathway Enrichment Analysis (e.g., KEGG, GO Databases)

Pathway enrichment analysis is a key component of understanding the biological implications of the targets identified for this compound. By using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO), researchers can determine which biological pathways and functions are significantly associated with the compound's targets. researchgate.netnih.gov KEGG provides detailed diagrams of molecular interaction and reaction networks, while GO offers a structured vocabulary to describe gene functions. nih.govreadthedocs.io

In studies on this compound, gene enrichment analyses are performed as part of the network pharmacology workflow. nih.gov This analysis helps to predict the underlying mechanisms of the compound's action. nih.gov For example, after identifying the potential protein targets of this compound, these targets are mapped to KEGG pathways and GO terms. The analysis can reveal enrichment in pathways related to cancer, such as those involved in cell proliferation, apoptosis, and signal transduction. researchgate.netnih.govjcancer.org This provides a systems-level understanding of how this compound exerts its therapeutic effects.

Protein-Protein Interaction (PPI) Network Analysis

Protein-protein interaction (PPI) networks are mathematical representations of the physical contacts between proteins in a cell. ebi.ac.uk Analyzing these networks is essential for understanding cellular processes in both normal and disease states. ebi.ac.uknih.gov For this compound, PPI network analysis is used to visualize and analyze the relationships among its potential protein targets. nih.gov

This methodology allows researchers to identify "hub" proteins—highly connected nodes within the network that are often crucial for biological processes. nih.govnih.gov In the context of this compound research, a drug-disease-target PPI network can be constructed to predict its mechanism of action. nih.gov By analyzing the interactions between the compound's targets and known disease-related proteins, researchers can identify key pathways and functional modules affected by the treatment. nih.gov For example, analysis of the PPI network for this compound's targets has pointed towards its influence on pathways associated with tumor trans-endothelial migration. jcancer.orgnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) analysis is fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org For the tubeimoside family of compounds, SAR studies have been conducted to compare the efficacy of different natural analogs. nih.govresearchgate.net

Studies comparing Tubeimoside I (also known as this compound), II, and III have revealed important structural determinants for their anti-inflammatory and antitumor effects. nih.govresearchgate.net All three compounds, which are oleanane-type triterpenoid (B12794562) saponins, exhibit these biological activities. nih.gov However, their potency varies. Tubeimoside II shows stronger anti-inflammatory and anti-tumor activities than Tubeimoside I. nih.govresearchgate.net This enhanced activity is attributed to the presence of a C-16 hydroxyl group in Tubeimoside II. nih.govresearchgate.net Furthermore, Tubeimoside III is even more potent than Tubeimoside II, a difference linked to its chemical structure in the B and/or C rings. nih.govresearchgate.net These SAR studies are crucial for identifying the most promising candidates for further development and for guiding the synthesis of new, more potent derivatives. nih.gov

Combination Therapy Strategies with Existing Agents

Combining therapeutic agents is a cornerstone of modern cancer therapy, aiming to enhance efficacy, reduce drug resistance, and target key pathways synergistically. oncotarget.com Research into this compound has explored its potential in combination with established chemotherapeutic drugs. nih.govnih.gov This strategy seeks to leverage the compound's unique mechanisms to improve treatment outcomes. mdpi.com

For example, this compound has been shown to act as a chemotherapeutic synergist with 5-fluorouracil (5-FU) in colorectal cancer models. nih.gov It was found that this compound induces macropinocytosis, a process that engulfs extracellular fluid, thereby potentially increasing the internalization and effectiveness of 5-FU in tumor tissues. nih.gov In another study, this compound, when combined with cisplatin (B142131), significantly inhibited the proliferation of cisplatin-resistant ovarian cancer cells. nih.gov This synergistic effect was associated with the downregulation of the ERK1/2 signaling pathway and the upregulation of the p38 pathway. nih.gov These findings suggest that this compound can be a valuable component of combination therapies, helping to overcome resistance and enhance the anticancer effects of existing agents. nih.govnih.gov

Advanced Delivery System Development

Despite its therapeutic potential, the clinical application of this compound can be limited by factors such as bioavailability and potential toxicity at high doses. nih.govfrontiersin.org To address these challenges, researchers are developing advanced drug delivery systems designed to improve the compound's pharmacokinetic profile and target it more specifically to tumor tissues. nih.govfrontiersin.org

The development of liver-targeting and lung-targeting preparations is a key strategy to increase efficacy while reducing systemic toxicity. nih.govfrontiersin.org By encapsulating this compound in targeted delivery vehicles, such as nanoparticles or liposomes, it is possible to enhance its accumulation at the tumor site. This approach not only improves the therapeutic index but also minimizes exposure to healthy tissues. nih.gov Research has been conducted on liver-targeted drug delivery systems for anticancer ingredients from Bolbostemma paniculatum, demonstrating the feasibility of this strategy. nih.gov Future research in this area will focus on optimizing these delivery systems to further enhance the clinical potential of this compound. nih.govfrontiersin.org

Targeted Preparations (e.g., Organ-specific)

Advanced drug delivery strategies for this compound increasingly focus on targeted preparations to enhance its therapeutic efficacy while minimizing systemic toxicity. frontiersin.orgnih.gov Pharmacokinetic studies have revealed that this compound is widely distributed across various tissues and can be degraded in the gastrointestinal tract, leading to reduced bioavailability. frontiersin.orgnih.govresearchgate.net Furthermore, high doses of this compound have been associated with adverse toxic effects, particularly to the liver and spleen. frontiersin.orgnih.gov The development of organ-specific targeting preparations is a key strategy to overcome these limitations. frontiersin.orgnih.gov

Nanoparticle and Liposome Systems

The use of nanoparticle and liposome systems represents a significant advancement in the delivery of natural therapeutic compounds like this compound. mdpi.com These nanocarriers offer numerous advantages, including the ability to improve the solubility, stability, and pharmacokinetics of encapsulated drugs. mdpi.com They can be engineered for targeted delivery to tumor sites, which enhances the drug's therapeutic index while reducing its toxicity to healthy cells. mdpi.comnih.gov

In a novel approach, researchers have developed a multifunctional liposomal drug delivery system where this compound (also referred to as Tubeimoside I) serves a dual purpose. nih.govtandfonline.com Instead of being a passive payload, this compound is used as a structural component of the liposome, replacing cholesterol as a membrane stabilizer. nih.govtandfonline.com In this capacity, it not only reinforces the liposomal membrane but also functions as a chemotherapy adjuvant, contributing directly to the therapeutic effect. nih.govtandfonline.com

The table below summarizes the key characteristics and advantages of the this compound-based liposomal system as identified in preclinical research.

| Feature | Description | Research Finding |

| Carrier Type | Liposome | A novel formulation where this compound replaces cholesterol as a membrane component. nih.govtandfonline.com |

| Drug Combination | This compound, Gemcitabine | This compound acts as both a drug and a carrier component, showing synergistic anticancer effects with Gemcitabine. nih.govtandfonline.com |

| Stability | High | The liposomal formulation demonstrated good stability and a significantly reduced drug leakage rate. nih.govtandfonline.com |

| Tumor Microenvironment | Remodeling | The system was found to reconstruct the immune microenvironment, notably increasing the presence of CD8+ T cells. nih.gov |

| Cellular Interaction | Enhanced Uptake | The design promotes improved absorption by malignant cells and efficiently promotes tumor cell apoptosis. nih.govtandfonline.com |

| Therapeutic Outcome | Significant Activity | The multifunctional liposomes exhibited significant anti-pancreatic cancer activity in both in vitro and in vivo models. nih.govtandfonline.comnih.gov |

This strategic use of nanotechnology not only addresses the delivery challenges associated with this compound but also leverages the compound's unique properties to create a more effective and targeted cancer therapy. nih.gov

Future Perspectives and Unaddressed Research Questions for Tubeimoside a

Elucidation of Novel Molecular Mechanisms

While current research has identified several molecular targets of Tubeimoside A, a comprehensive understanding of its mechanism of action is still evolving. researchgate.net Future studies should aim to uncover novel molecular pathways affected by this compound.

One promising area of investigation is the role of this compound in modulating the immune system. Recent findings indicate that this compound can trigger the lysosomal degradation of Programmed cell death ligand 1 (PD-L1) by targeting the mammalian target of rapamycin (B549165) (mTOR), thereby enhancing antitumor immunity. nih.govresearchgate.net Further research is needed to explore its broader effects on various immune cells and the intricate signaling cascades involved.

Additionally, studies have shown that this compound can inactivate the NF-κB pathway by upregulating TNFα-induced protein 3 (TNFAIP3), leading to the suppression of liver cancer progression. dovepress.comnih.gov The identification of other downstream targets and the interplay between different signaling pathways, such as the MAPK-JNK and Wnt/β-catenin pathways, will provide a more complete picture of its anticancer activities. dovepress.comfrontiersin.org

| Research Area | Key Findings | Future Direction |

| Immunomodulation | Triggers PD-L1 degradation via mTOR inhibition. nih.govresearchgate.net | Investigate effects on a wider range of immune cells and signaling pathways. |

| NF-κB Pathway | Inactivates NF-κB through TNFAIP3 upregulation in liver cancer. dovepress.comnih.gov | Identify additional downstream targets and pathway crosstalk. |

| Other Signaling Pathways | Activates MAPK-JNK and inhibits Wnt/β-catenin pathways. dovepress.comfrontiersin.org | Elucidate the comprehensive signaling network regulated by this compound. |

Comprehensive In Vivo Pharmacological Characterization

The majority of studies on this compound have been conducted in vitro. frontiersin.orgnih.gov To establish its therapeutic potential, comprehensive in vivo pharmacological characterization is essential. This includes detailed pharmacokinetic and pharmacodynamic studies in various animal models.

Pharmacokinetic analyses have shown that this compound has a two-compartment model distribution in rats after intravenous administration, with an elimination half-life of approximately 6.70 hours. frontiersin.org However, its oral bioavailability is low due to degradation in the gastrointestinal tract. frontiersin.orgnih.gov Further studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile more thoroughly.

In vivo efficacy studies have demonstrated the antitumor effects of this compound in xenograft models of various cancers, including non-small cell lung cancer, liver cancer, and melanoma. nih.govdovepress.comoncotarget.com For instance, in a non-small cell lung cancer xenograft model, treatment with this compound significantly suppressed tumor growth and vascularization. oncotarget.com Similarly, in a liver cancer model, it dramatically reduced tumor volume and weight. dovepress.com Future research should expand these studies to a wider range of cancer types and utilize more clinically relevant animal models, such as patient-derived xenografts (PDXs).

Investigation of Tumor Microenvironment Interactions (e.g., Cancer-Associated Fibroblasts, HIF-1α Signaling)

The tumor microenvironment (TME) plays a critical role in cancer progression and therapeutic resistance. frontiersin.org Understanding how this compound interacts with the various components of the TME is crucial for optimizing its therapeutic efficacy.

This compound has been shown to inhibit angiogenesis, a key process in the TME, by downregulating the expression of vascular endothelial growth factor (VEGF). frontiersin.org It also stimulates the proteasomal degradation of VEGFR2 and Tie2 in endothelial cells, further contributing to its anti-angiogenic effects. oncotarget.com Moreover, this compound can modulate the immune landscape within the TME by reducing the accumulation of myeloid-derived suppressor cells (MDSCs) and regulatory T (Treg) cells. nih.govresearchgate.net

Future research should focus on its interactions with other critical components of the TME, such as cancer-associated fibroblasts (CAFs). Investigating its impact on hypoxia-inducible factor-1α (HIF-1α) signaling, a key regulator of tumor adaptation to hypoxia, is also a critical area for future exploration.

| TME Component | Effect of this compound | Future Research Focus |

| Angiogenesis | Inhibits VEGF expression and promotes VEGFR2/Tie2 degradation. frontiersin.orgoncotarget.com | Elucidate the detailed mechanisms of anti-angiogenic action. |

| Immune Cells | Reduces MDSC and Treg cell infiltration. nih.govresearchgate.net | Investigate interactions with other immune cell types within the TME. |

| CAFs and HIF-1α | Largely unexplored. | Characterize the impact on CAF activity and HIF-1α signaling. |

Rational Design of Structural Analogues for Enhanced Efficacy

While this compound shows promise, its therapeutic potential may be enhanced through the rational design of structural analogues. frontiersin.org Structure-activity relationship (SAR) studies can help identify the key chemical moieties responsible for its biological activity and guide the synthesis of new compounds with improved efficacy and reduced toxicity.

Studies comparing Tubeimoside I, II, and III have provided initial insights into their SAR. For example, the presence of a hydroxyl group at the C-16 position in Tubeimoside II appears to enhance its antitumor activity while decreasing its toxicity compared to Tubeimoside I. nih.govresearchgate.net Further modifications to the triterpenoid (B12794562) saponin (B1150181) backbone could lead to the development of more potent and selective anticancer agents. rsc.org

Optimization of Drug Delivery and Combination Regimens

The clinical application of this compound is currently limited by its poor oral bioavailability and potential for toxicity at high doses. frontiersin.orgnih.gov Developing advanced drug delivery systems is crucial to overcome these challenges.

Targeted drug delivery systems, such as liposomes and nanoparticles, can improve the solubility, stability, and tumor-targeting efficiency of this compound, thereby enhancing its therapeutic index. frontiersin.orggraphyonline.com For instance, liver- and lung-targeting preparations have been proposed to reduce systemic toxicity and increase efficacy. frontiersin.orgnih.gov

Furthermore, combining this compound with other chemotherapeutic agents or immunotherapies holds significant promise. researchgate.net Studies have shown that this compound can sensitize cancer cells to conventional drugs like cisplatin (B142131) and 5-fluorouracil. frontiersin.orgnih.gov It also enhances the efficacy of TRAIL-induced apoptosis and can be effectively combined with anti-CTLA-4 immunotherapy. nih.govresearchgate.netmdpi.com Future research should focus on identifying synergistic drug combinations and optimizing treatment schedules to maximize therapeutic benefit.

| Strategy | Rationale | Examples |

| Drug Delivery | Improve bioavailability and reduce toxicity. frontiersin.orgnih.gov | Liposomes, nanoparticles, liver/lung-targeting systems. frontiersin.orgnih.govgraphyonline.com |

| Combination Therapy | Enhance efficacy and overcome drug resistance. researchgate.net | Cisplatin, 5-fluorouracil, TRAIL, anti-CTLA-4. frontiersin.orgnih.govnih.govresearchgate.netmdpi.com |

Exploration of Additional Therapeutic Applications

Beyond its established anticancer properties, this compound may have therapeutic potential in other diseases. Its anti-inflammatory and antiviral activities warrant further investigation. researchgate.net Exploring its utility in treating inflammatory conditions, viral infections, and other angiogenesis-related diseases could open new avenues for its clinical application. oncotarget.com The broad biological activities of this natural compound suggest that its therapeutic scope may extend well beyond oncology.

Q & A

Q. What validated analytical methods are used to isolate and quantify Tubeimoside A from Bolbostemma paniculatum?

High-performance liquid chromatography (HPLC) with a reverse-phase C18 column (4.6 × 250 mm, 5 μm) and a methanol-water mobile phase (68:32, v/v) is widely employed for isolating this compound. Detection at 214 nm ensures specificity, with linearity confirmed in the range of 0.408–2.040 mg/mL (r=0.9996). Recovery rates exceeding 98% and low RSD values (<2%) validate reproducibility .

Q. Which in vitro models are suitable for preliminary screening of this compound's anti-cancer activity?

Human erythroleukemia (K562) and glioblastoma (U87MG) cell lines are commonly used. Protocols include MTT assays for viability (12–24 hr exposure) and flow cytometry with propidium iodide (PI) staining to quantify apoptosis and cell cycle arrest (e.g., G2/M phase blockade). Dose-dependent inhibition is observed in K562 cells, with IC₅₀ values guiding further mechanistic studies .

Q. How is the structural uniqueness of this compound characterized compared to other Tubeimosides?

this compound (C₆₃H₉₈O₂₉, MW 1319.5) is distinguished by its glycosylation pattern and aglycone structure. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its triterpenoid backbone and sugar moieties. Structural differences from analogs like Tubeimoside I (C₆₃H₉₈O₂₉, MW 1319.44) lie in substituent positions, impacting bioavailability and target affinity .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound's induction of apoptosis in cancer cells?

this compound activates the intrinsic apoptotic pathway via mitochondrial depolarization, releasing cytochrome c and activating caspase-9/-3. Subcellular proteomics in EC109 cells reveal upregulated pro-apoptotic proteins (e.g., Bax) and downregulated anti-apoptotic Bcl-4. Concurrent G2/M arrest involves p21-mediated inhibition of cyclin B1/cdc2 complexes, as shown in K562 cells .

Q. How can contradictory reports on this compound's efficacy across cancer types be methodologically resolved?

Discrepancies may arise from cell line-specific expression of drug transporters or metabolic enzymes. Strategies include:

- Pharmacogenomic profiling : RNA-seq to identify resistance markers (e.g., ABC transporters).

- Co-treatment assays : Combining this compound with autophagy inhibitors (e.g., chloroquine) to enhance cytotoxicity.

- 3D tumor models : Spheroids or patient-derived xenografts (PDXs) to mimic in vivo heterogeneity .

Q. What experimental approaches validate this compound's dual role in oxidative stress modulation and anti-inflammatory activity?

Q. How do structural modifications of this compound influence its pharmacokinetic and pharmacodynamic properties?

SAR studies show that acetylating sugar moieties (e.g., arabinopyranosyl groups) improves membrane permeability, while hydroxylation at C-7 enhances binding to pro-apoptotic targets. Comparative metabolomics in hepatic microsomes identify de-glycosylation as a primary metabolic pathway, guiding prodrug design .

Methodological Considerations

- Cell cycle analysis : Synchronize cells with serum starvation before treating with this compound. Use PI staining and flow cytometry to quantify G0/G1, S, and G2/M phases (Table 1) .

- Apoptosis validation : Combine Annexin V-FITC/PI dual staining with caspase-3/7 activity assays to distinguish early vs. late apoptosis .

- Data reproducibility : Include ≥3 biological replicates and normalize viability assays to vehicle-treated controls to account for batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.